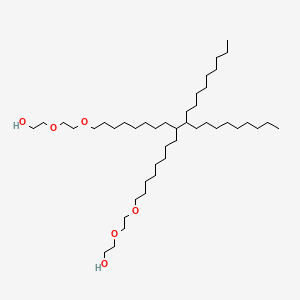
15-(Nonadecan-10-YL)-3,6,24,27-tetraoxanonacosane-1,29-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
15-(Nonadecan-10-YL)-3,6,24,27-tetraoxanonacosane-1,29-diol is a complex organic compound characterized by its long aliphatic chain and multiple hydroxyl and ether groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 15-(Nonadecan-10-YL)-3,6,24,27-tetraoxanonacosane-1,29-diol typically involves multi-step organic reactions. One common approach is the reaction of nonadecan-10-ol with appropriate diol and ether-forming reagents under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane (DCM) and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification methods, such as chromatography, can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
15-(Nonadecan-10-YL)-3,6,24,27-tetraoxanonacosane-1,29-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form simpler alcohols.
Substitution: The ether groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Conditions involving strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions include various alcohols, ketones, and substituted ethers, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
15-(Nonadecan-10-YL)-3,6,24,27-tetraoxanonacosane-1,29-diol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in cell membrane interactions and signaling pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the formulation of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 15-(Nonadecan-10-YL)-3,6,24,27-tetraoxanonacosane-1,29-diol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s long aliphatic chain allows it to integrate into lipid bilayers, potentially affecting membrane fluidity and signaling pathways. The hydroxyl and ether groups may also participate in hydrogen bonding and other interactions that modulate biological activity .
Comparison with Similar Compounds
Similar Compounds
Nonadecan-10-ol: A simpler alcohol with a similar aliphatic chain.
10-Nonadecanone: A ketone with a similar chain length but different functional groups.
Nonadecan-10-yl N-({[3-(dimethylamino)propyl]sulfanyl}carbonyl)carbamate: A compound with similar structural features but different functional groups.
Uniqueness
15-(Nonadecan-10-YL)-3,6,24,27-tetraoxanonacosane-1,29-diol is unique due to its combination of multiple hydroxyl and ether groups, which confer distinct chemical and physical properties. This makes it particularly valuable in applications requiring specific interactions with biological membranes and other complex systems .
Properties
CAS No. |
691376-12-2 |
|---|---|
Molecular Formula |
C44H90O6 |
Molecular Weight |
715.2 g/mol |
IUPAC Name |
2-[2-[9-[8-[2-(2-hydroxyethoxy)ethoxy]octyl]-10-nonylnonadecoxy]ethoxy]ethanol |
InChI |
InChI=1S/C44H90O6/c1-3-5-7-9-11-17-23-29-43(30-24-18-12-10-8-6-4-2)44(31-25-19-13-15-21-27-35-47-39-41-49-37-33-45)32-26-20-14-16-22-28-36-48-40-42-50-38-34-46/h43-46H,3-42H2,1-2H3 |
InChI Key |
PLFMLJVPTVWLSU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC(CCCCCCCCC)C(CCCCCCCCOCCOCCO)CCCCCCCCOCCOCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(5-Fluoro-2,3-dihydro-1H-inden-1-ylidene)methyl]pyridine](/img/structure/B12527898.png)
![3-[2-Chloro-4-(3,3,3-trifluoropropyl)phenoxy]propyl iodide](/img/structure/B12527900.png)
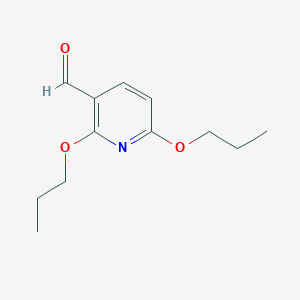
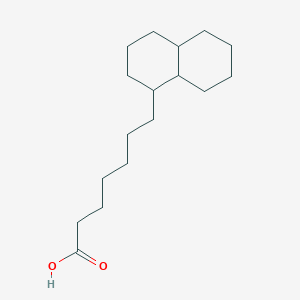
![1-[(2-Hydroxyethyl)amino]-3-[(3-methylheptadecyl)oxy]propan-2-ol](/img/structure/B12527911.png)
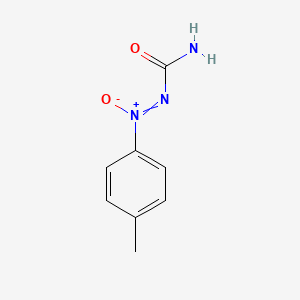
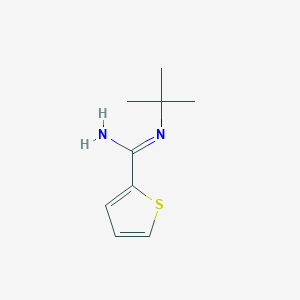
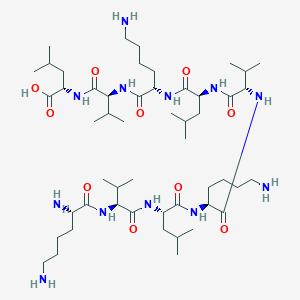
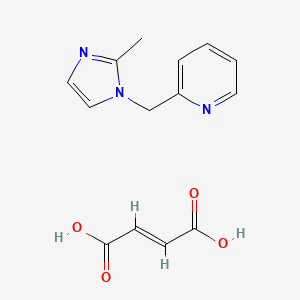
![Benzenamine, N-[(4-methylphenyl)methylene]-2-(1-pentynyl)-](/img/structure/B12527931.png)

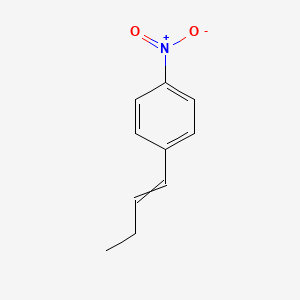
![Tributyl[2-heptyl-5-(non-1-EN-2-YL)phenyl]stannane](/img/structure/B12527948.png)
![Ethyl 5-[4-(acetyloxy)-3,5-dimethylphenyl]pent-4-enoate](/img/structure/B12527957.png)
